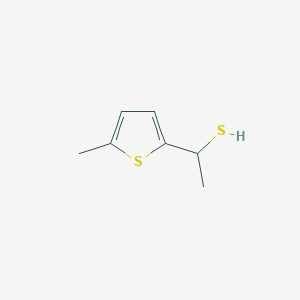

1-(5-Methylthiophen-2-yl)ethane-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylthiophen-2-yl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZUBMKXFQPKDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Methylthiophen 2 Yl Ethane 1 Thiol and Analogous Thiophenic Thiols

Strategic Approaches to Thiol Functionalization on Thiophene (B33073) Derivatives

Introducing a thiol group onto an existing thiophene core is a direct and common strategy. One of the most effective methods involves the metallation of the thiophene ring followed by quenching with elemental sulfur. The high reactivity and acidity of the α-protons (at C2 and C5) of the thiophene ring allow for regioselective deprotonation. For instance, treating thiophene or its derivatives with a strong base like n-butyllithium generates a 2-thienyllithium (B1198063) intermediate. This nucleophilic species readily attacks elemental sulfur (S₈) to form a lithium thiolate, which upon acidic workup, yields the corresponding 2-thiophenethiol. orgsyn.org This method is highly efficient for substitution at the 2-position. orgsyn.org

Direct substitution at the 3-position is more challenging and typically requires an activated starting material, such as a 3-halogenothiophene, to direct the metallation. orgsyn.org An alternative route to thiophenic thiols is the reduction of more oxidized sulfur functional groups, such as thiophenesulfonyl chlorides. The reduction of 2-thienylsulfonyl chloride using reagents like zinc dust and sulfuric acid provides another pathway to 2-thiophenethiol. orgsyn.org

Multicomponent Reaction Strategies for the Assembly of Thiophenic Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds in a single step. nih.govbohrium.com These reactions are particularly valuable for synthesizing highly substituted thiophenes, which can then be further functionalized or may already incorporate a sulfur-containing group. bohrium.comresearchgate.net

The Gewald aminothiophene synthesis is a classic and widely used MCR for preparing 2-aminothiophenes. ijprajournal.comderpharmachemica.com This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. The resulting 2-aminothiophenes are versatile intermediates that can be converted to other derivatives. derpharmachemica.com Other MCRs for thiophene synthesis often involve the reaction of aldehydes, active methylene (B1212753) compounds (like malononitrile (B47326) or ethyl acetoacetate), and a sulfur source. researchgate.net These strategies are prized for their convenience and ability to generate molecular diversity from simple starting materials. researchgate.net

Cyclization Reactions in the Formation of Thiophenic Thiol Systems

Building the thiophene ring through cyclization of acyclic precursors is a powerful strategy that allows for precise control over the substitution pattern of the final product. nih.govorgsyn.org These methods often start with functionalized alkynes containing a sulfur nucleophile. nih.govnih.gov

Transition metal catalysis provides a mild and efficient means to effect the cyclization of sulfur-containing alkynes. nih.govmdpi.com The general mechanism involves the activation of the alkyne's triple bond by the metal catalyst, making it susceptible to intramolecular nucleophilic attack by the thiol group. mdpi.comresearchgate.net One of the primary challenges is the potential for the sulfur atom to "poison" the metal catalyst due to its strong coordinating properties. mdpi.comresearchgate.net

A notable example is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. A catalytic system of palladium(II) iodide (PdI₂) with potassium iodide (KI) effectively promotes the 5-endo-dig cyclization to form substituted thiophenes under neutral conditions. nih.gov This method is compatible with a variety of functional groups. nih.gov Copper-catalyzed cyclizations have also been developed for related substrates. nih.gov

| Catalyst System | Substrate Type | Reaction Type | Key Advantages |

|---|---|---|---|

| PdI₂/KI | (Z)-2-en-4-yne-1-thiols | 5-endo-dig Cycloisomerization | Neutral conditions, good functional group tolerance. nih.gov |

| PdI₂/KI | 1-Mercapto-3-yn-2-ols | Heterocyclodehydration | Can be performed in ionic liquids for catalyst recycling. nih.gov |

| CuX₂ (X = Cl, Br) | (Z)-1-en-3-ynyl Sulfanes | 5-endo-dig S-cyclization | Leads to 3-halothiophenes. nih.gov |

To circumvent the cost and potential toxicity of metal catalysts, metal-free cyclization methods have been developed. bohrium.comorganic-chemistry.org These reactions often rely on base promotion or visible-light induction. rsc.orgnih.govdocumentsdelivered.com

A key metal-free strategy involves the base-promoted cyclization of (Z)-2-en-4-yne-1-thiolate derivatives. These intermediates can be generated in situ from 4-en-1-yn-3-yl acetates through nucleophilic substitution with a sulfur source, followed by deacylation. The resulting thiolate then undergoes a 5-exo-dig cyclization to yield 2,4-disubstituted thiophenes. nih.gov Another direct metal-free approach is the reaction of 1,3-diynes with sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S) to produce thiophenes. nih.gov Radical cyclization reactions, such as those involving diynes and thioacetic acid, also provide a metal-free route to the thiophene core. bohrium.com

Directed Thiolation and Chemo-selective Substitution Reactions on the Thiophene Ring

Achieving high selectivity in the functionalization of thiophene rings is crucial for the synthesis of specific isomers. Directed C-H functionalization has emerged as a powerful tool for this purpose. nih.govmdpi.com The inherent acidity of the C2 and C5 protons of thiophene provides a natural basis for directed thiolation. As mentioned previously, lithiation at the C2 position followed by reaction with sulfur is a highly regioselective process. orgsyn.org

Modern methods increasingly employ directing groups to achieve functionalization at less reactive positions, such as C3 and C4. While much of this research has focused on C-H arylation, the principles can be extended to other transformations. mdpi.comnih.govcore.ac.ukresearchgate.net For example, a directing group temporarily attached to the thiophene ring can position a metal catalyst to activate a specific C-H bond, allowing for subsequent functionalization. nih.gov Chemoselectivity, the preferential reaction of one functional group over another, is critical when multiple reactive sites are present. nih.govnih.gov The synthesis of complex thiophene derivatives often requires careful selection of reagents and conditions to avoid unwanted side reactions. nih.govresearchgate.net

Comparative Analysis of Established and Novel Synthetic Pathways for Thiophenic Thiols

The synthesis of thiophenic thiols has evolved from classical condensation reactions to sophisticated, atom-economical modern methods. Each approach offers a unique set of advantages and limitations.

Established methods, such as the Paal-Knorr, Fiesselmann, and Gewald syntheses, are foundational in thiophene chemistry. derpharmachemica.comnih.govbeilstein-journals.org They typically involve the construction of the ring from acyclic precursors. While robust and well-understood, these reactions can sometimes require harsh conditions and may offer limited control over regioselectivity, especially for complex substitution patterns. derpharmachemica.com Direct functionalization via lithiation is also a classic, effective method, though it is primarily limited to the α-positions. orgsyn.org

Novel synthetic pathways, including MCRs and metal-catalyzed cyclizations, represent a significant advancement. nih.govbohrium.com MCRs enhance synthetic efficiency by combining multiple steps into a single operation, reducing waste and saving time. researchgate.net Metal-catalyzed cycloisomerizations provide a highly regioselective and atom-economical route to thiophenes from readily available alkynes, often under mild conditions. nih.gov The development of metal-free alternatives further enhances the sustainability of these cyclization strategies. organic-chemistry.org Directed C-H functionalization is at the forefront of modern synthetic methodology, offering unprecedented control over site-selectivity and enabling the synthesis of previously inaccessible isomers. nih.govnih.gov

| Methodology | Description | Advantages | Disadvantages/Limitations |

|---|---|---|---|

| Classical Condensations (e.g., Gewald, Paal-Knorr) | Ring formation from acyclic precursors using condensation reactions. derpharmachemica.com | Well-established, uses simple starting materials. | Can require harsh conditions, may have limited scope and regioselectivity. derpharmachemica.com |

| Directed Thiolation (Lithiation/Sulfurization) | Deprotonation of a C-H bond followed by reaction with sulfur. orgsyn.org | High regioselectivity for α-positions, good yields. | Requires strong bases, cryogenic temperatures, and is difficult to apply to β-positions. orgsyn.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more reactants to build the thiophene ring. researchgate.net | High efficiency, atom economy, operational simplicity, rapid access to diversity. nih.govbohrium.com | Scope can be limited by the specific MCR; optimization can be complex. |

| Metal-Catalyzed Cyclizations | Intramolecular cyclization of sulfur-containing alkynes catalyzed by transition metals. nih.govmdpi.com | High regioselectivity, atom economy, mild reaction conditions. nih.gov | Catalyst cost, potential for catalyst poisoning by sulfur, residual metal contamination. mdpi.comresearchgate.net |

| Metal-Free Cyclizations | Cyclization of acyclic precursors using bases, light, or radical initiators. nih.govorganic-chemistry.org | Avoids metal catalysts, often environmentally benign, can have unique reactivity. bohrium.com | May require strongly basic conditions or specific substrate activation. nih.gov |

Chemical Reactivity and Derivatization Strategies for 1 5 Methylthiophen 2 Yl Ethane 1 Thiol

Thiol-Group Transformations and Reaction Mechanisms

The thiol (-SH) group is the most reactive site of the molecule for many transformations due to its acidity and high nucleophilicity. Reactions at this position typically involve the sulfur atom and the attached proton.

Thiols are readily oxidized to disulfides, and this transformation is a characteristic reaction of the thiol group. sci-hub.selibretexts.org The oxidation of 1-(5-methylthiophen-2-yl)ethane-1-thiol results in the formation of a symmetrical disulfide, bis(1-(5-methylthiophen-2-yl)ethyl) disulfide. This reaction involves the coupling of two thiol molecules with the concurrent removal of two hydrogen atoms.

The oxidation can be achieved using a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, or dimethyl sulfoxide (B87167) (DMSO). sci-hub.sebiolmolchem.comnih.gov The reaction mechanism can proceed through different pathways depending on the conditions. Under basic conditions, the thiol is deprotonated to form the more nucleophilic thiolate anion. This anion can then undergo a nucleophilic attack on an oxidized sulfur species or participate in a metal-catalyzed aerobic oxidation. nih.gov The general mechanism for thiol oxidation can involve one-electron pathways, which generate thiyl radicals that subsequently dimerize, or two-electron pathways that proceed via intermediates like sulfenic acids. nih.gov

Controlled oxidation is crucial, as more aggressive oxidizing conditions can lead to the formation of sulfonic acids, representing a higher oxidation state of sulfur. sci-hub.sebiolmolchem.com

Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Air (O₂) | Basic pH, metal catalyst (e.g., Cu²⁺, Fe³⁺) | Mimics biological oxidation; can be slow. sci-hub.se |

| Hydrogen Peroxide (H₂O₂) | Neutral or acidic solution | A common and clean oxidizing agent. sci-hub.se |

| Dimethyl Sulfoxide (DMSO) | Acidic conditions (e.g., with HI) | Acts as the oxidant, forming dimethyl sulfide (B99878). biolmolchem.com |

The thiol group of this compound is a potent nucleophile, particularly in its deprotonated thiolate form. This reactivity is harnessed for the synthesis of thioethers (also known as sulfides).

Thioether Synthesis: A primary method for thioether formation is the Williamson ether synthesis analogue, where the thiolate anion displaces a leaving group (e.g., halide) on an alkyl electrophile in an SN2 reaction. masterorganicchemistry.com This versatile reaction allows for the introduction of a wide variety of alkyl, allyl, or benzyl (B1604629) groups. Thioethers can also be prepared by reacting the thiol with alcohols in the presence of a Lewis acid catalyst. google.com

Nucleophilic Addition: The thiol can also participate in nucleophilic addition reactions, most notably the conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. bham.ac.uknumberanalytics.com In this reaction, the thiol adds across the carbon-carbon double bond of an activated alkene, driven by the electron-withdrawing nature of the adjacent group (e.g., ketone, ester, or nitrile). For an alkene to be susceptible to nucleophilic attack, it must be rendered electron-deficient by an attached electron-withdrawing group. youtube.comnumberanalytics.com Thiol-ene "click" reactions, which can be initiated by radicals or bases, also represent a highly efficient method for covalently linking the thiol to an alkene. bham.ac.uk

Electrophilic Aromatic Substitution Dynamics on the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system that is highly susceptible to electrophilic aromatic substitution (EAS), often reacting much more readily than benzene (B151609). stackexchange.comsemanticscholar.org The regiochemical outcome of EAS on this compound is controlled by the directing effects of the two existing substituents.

5-Methyl group: An alkyl group is an activating, ortho-, para- director. libretexts.orglumenlearning.com

In this molecule, the 5-position is occupied. The directing effects of both the methyl and the thioethyl groups reinforce each other, directing incoming electrophiles to the vacant C3 and C4 positions. Electrophilic attack at C3 is generally favored over C4 in 2,5-disubstituted thiophenes.

Common EAS reactions applicable to this system include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Requires mild nitrating agents (e.g., nitric acid in acetic anhydride) to prevent oxidative degradation of the sensitive thiophene ring. stackexchange.comacs.orgresearchgate.net

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) introduces an acyl group, typically at the C3 position. echemi.comresearchgate.netsigmaaldrich.com

Table 2: Predicted Regioselectivity of EAS on this compound

| Reaction | Electrophile (E⁺) | Reagents | Major Product Position |

|---|---|---|---|

| Bromination | Br⁺ | NBS, CCl₄ | C3 |

| Nitration | NO₂⁺ | HNO₃, Ac₂O | C3 |

Nucleophilic Substitution Processes on the Thiophene Nucleus

Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich rings like thiophene. uoanbar.edu.iq This type of reaction requires the presence of two key features: a good leaving group (typically a halide) and strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. nih.govlibretexts.orglibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

The parent molecule, this compound, does not possess these features and is therefore unreactive toward SNAr. However, it can be chemically modified to become a suitable substrate. For instance, a two-step sequence involving nitration (EAS) followed by halogenation could install the necessary activating and leaving groups, thereby enabling subsequent nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions Involving Thiophenic Thiol Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur and carbon-carbon bonds. This compound can be utilized in these transformations in two distinct ways.

As a Nucleophile (C-S Coupling): The thiol group can serve as the sulfur nucleophile in C-S cross-coupling reactions with aryl or vinyl halides/triflates. nih.gov This transformation, often referred to as a Buchwald-Hartwig amination analogue for sulfur, provides a direct route to aryl thioethers. These reactions are typically catalyzed by palladium complexes with specialized phosphine (B1218219) ligands (e.g., dppf, Xantphos) and require a base to generate the active thiolate nucleophile. nih.govorganic-chemistry.orgresearchgate.net

As a Coupling Partner after Halogenation (C-C Coupling): Following regioselective halogenation of the thiophene ring (as described in section 3.2), the resulting halo-thiophene derivative becomes an excellent substrate for a variety of C-C bond-forming cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of aryl, alkyl, or alkynyl groups onto the thiophene nucleus.

Spectroscopic and Advanced Structural Elucidation Techniques for 1 5 Methylthiophen 2 Yl Ethane 1 Thiol

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the connectivity of a molecule by analyzing the fragmentation of a pre-selected parent ion. For 1-(5-Methylthiophen-2-yl)ethane-1-thiol, electron ionization (EI) or electrospray ionization (ESI) would first generate the molecular ion [M]+• or a protonated molecule [M+H]+. Subsequent collision-induced dissociation (CID) would induce fragmentation, with the resulting product ions being indicative of the molecule's structure.

The fragmentation pathways of thiophene (B33073) derivatives are well-documented and typically involve cleavages initiated at the bonds adjacent to the heteroaromatic ring or at functional groups. researchgate.net For this compound, several key fragmentation pathways can be anticipated:

α-Cleavage: The bond between the methine carbon (C1 of the ethane (B1197151) group) and the thiophene ring is a likely point of initial cleavage. This would result in the formation of a stable 5-methylthiophen-2-yl cation or a related resonance-stabilized species. Another probable α-cleavage is the loss of the thiol group (-SH) as a radical.

Benzylic-type Cleavage: The C-C bond of the ethyl group, beta to the thiophene ring, can undergo cleavage, leading to the loss of a methyl radical (•CH₃) and the formation of a resonance-stabilized cation.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, often characterized by the loss of a neutral acetylene (B1199291) (C₂H₂) molecule or a thioformaldehyde (B1214467) (CH₂S) moiety, although this typically requires higher collision energies.

The expected major fragment ions in the MS/MS spectrum of this compound are summarized in the interactive data table below. The relative abundances are hypothetical and serve to illustrate a plausible fragmentation pattern.

| Fragment Ion (m/z) | Proposed Structure/Origin | Neutral Loss | Hypothetical Relative Abundance (%) |

| 158 | Molecular Ion [C₇H₁₀S₂]+• | - | 40 |

| 125 | [M - SH]+ | •SH | 100 |

| 111 | [M - CH₃S]+ | •CH₃S | 60 |

| 97 | [C₅H₅S]+ (Thienyl cation) | C₂H₅S• | 80 |

| 85 | [C₄H₅S]+ | C₃H₅S• | 30 |

This table is illustrative and based on general fragmentation patterns of substituted thiophenes and thiols.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. excillum.comrigaku.com This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking.

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), data from structurally related compounds can provide insight into its expected molecular geometry. For instance, the crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol reveals key features of the substituted thiophene ring. nih.gov The thiophene ring is typically planar, and the bond lengths and angles are influenced by the electronic nature of the substituents.

The presence of the thiol group introduces the possibility of intermolecular hydrogen bonding (S-H···S), which could significantly influence the crystal packing. Furthermore, π-π stacking interactions between the thiophene rings of adjacent molecules are also a common feature in the crystal structures of aromatic compounds and would likely be observed. scirp.org

An interactive data table of expected crystallographic parameters for this compound, based on data from analogous structures, is presented below.

| Parameter | Atoms Involved | Expected Value | Reference/Analogy |

| Bond Length | S1-C2 | ~1.72 Å | Thiophene derivatives nih.gov |

| Bond Length | C2-C3 | ~1.37 Å | Thiophene derivatives nih.gov |

| Bond Length | C3-C4 | ~1.42 Å | Thiophene derivatives nih.gov |

| Bond Length | C4-C5 | ~1.38 Å | Thiophene derivatives nih.gov |

| Bond Length | C5-S1 | ~1.71 Å | Thiophene derivatives nih.gov |

| Bond Length | C2-C(ethane) | ~1.51 Å | Standard sp²-sp³ C-C bond |

| Bond Length | C(ethane)-S(thiol) | ~1.82 Å | Standard C-S single bond |

| Bond Angle | C5-S1-C2 | ~92.2° | Thiophene derivatives nih.gov |

| Bond Angle | S1-C2-C3 | ~111.5° | Thiophene derivatives nih.gov |

| Dihedral Angle | C5-S1-C2-C(ethane) | ~180° (anti-periplanar) or ~0° (syn-periplanar) | Steric considerations |

This table presents expected values based on typical bond lengths and angles found in related thiophene structures.

Chiroptical Spectroscopy for Stereochemical Assignment in Chiral Analogues

This compound is a chiral molecule, existing as a pair of enantiomers due to the stereocenter at the first carbon of the ethane chain. Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental in assigning the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

The thiophene ring acts as a chromophore, and its electronic transitions will be perturbed by the chiral environment of the stereocenter. This perturbation gives rise to characteristic Cotton effects in the CD spectrum, which are positive or negative peaks corresponding to the electronic absorption bands. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule.

The study of chiral polythiophenes and oligomers has demonstrated that the conformation and supramolecular arrangement of the thiophene units strongly influence the CD spectra. nih.gov For a small molecule like a chiral analogue of this compound, the CD spectrum would be expected to show Cotton effects corresponding to the π-π* transitions of the thiophene ring. The sign of the Cotton effect can often be predicted using empirical rules, such as the sector rules for aromatic chromophores, or by comparison with the spectra of structurally related compounds of known absolute configuration.

A hypothetical interactive data table illustrating the kind of data that would be obtained from a CD analysis of the (R)- and (S)-enantiomers of a chiral analogue is shown below.

| Enantiomer | Electronic Transition | λmax (nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | π → π | ~240 | Positive | +5000 |

| (S)-enantiomer | π → π | ~240 | Negative | -5000 |

| (R)-enantiomer | n → π | ~280 | Negative | -1500 |

| (S)-enantiomer | n → π | ~280 | Positive | +1500 |

This table is a hypothetical representation of expected CD spectral data for a chiral analogue of the target compound.

Theoretical and Computational Chemistry Investigations of 1 5 Methylthiophen 2 Yl Ethane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Characterization

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Hartree-Fock (HF) and post-HF theories are used to solve the Schrödinger equation approximately for a given molecular structure. These calculations yield detailed information about the distribution of electrons, which governs the molecule's reactivity and physical properties.

The electronic structure analysis of 1-(5-methylthiophen-2-yl)ethane-1-thiol would reveal the electron density distribution, identifying electron-rich and electron-deficient regions. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic sites. Conversely, the LUMO is the orbital most likely to accept an electron, indicating electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. mdpi.commdpi.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur-rich thiophene (B33073) ring and the thiol group, owing to the lone pairs of electrons on the sulfur atoms. The LUMO would likely be distributed across the conjugated π-system of the thiophene ring.

| Property | Illustrative Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy state for an accepted electron; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

Density Functional Theory (DFT) for Geometry Optimization and Thermochemical Parameters

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researcher.lifepku.edu.cn It offers a good balance between accuracy and computational cost, making it ideal for geometry optimization and frequency calculations.

Geometry optimization involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. researcher.life For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state conformation. Such calculations are typically performed using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)). mdpi.comresearchgate.net

Once the geometry is optimized, thermochemical parameters can be calculated. These include the molecule's enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S), which are crucial for predicting the spontaneity and energy changes of chemical reactions involving the compound. researchgate.net

| Parameter | Atoms Involved | Illustrative Calculated Value |

|---|---|---|

| Bond Length | C(thiophene)-S(thiol) | 1.85 Å |

| Bond Length | S-H (thiol) | 1.34 Å |

| Bond Angle | C(thiophene)-C(ethyl)-S(thiol) | 110.5° |

| Dihedral Angle | H-S-C(ethyl)-C(thiophene) | -65.0° |

| Parameter | Illustrative Calculated Value |

|---|---|

| Standard Enthalpy of Formation (ΔHf) | +50.2 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf) | +135.8 kJ/mol |

| Standard Entropy (S) | 410.5 J/(mol·K) |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Following geometry optimization, computational methods can predict various spectroscopic parameters, providing a powerful tool for structure verification.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. idc-online.comnih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. wsu.edu The predicted shifts for the protons and carbons in this compound would be characteristic of the thiophene ring, the methyl group, and the ethanethiol (B150549) side chain.

IR Frequencies: Infrared (IR) spectroscopy identifies functional groups in a molecule through their characteristic vibrational frequencies. Computational frequency analysis predicts these vibrational modes (stretches, bends, torsions) and their corresponding wavenumbers. ajol.inforesearchgate.net For this compound, key predicted frequencies would include the S-H stretch of the thiol group (typically weak and around 2550 cm⁻¹), C-S stretches, C-H stretches of the aromatic and aliphatic groups, and characteristic ring vibrations of the thiophene moiety. researchgate.net Calculated frequencies are often multiplied by a scaling factor to correct for approximations in the computational methods and to better match experimental spectra.

| Spectroscopy Type | Group/Atom | Illustrative Predicted Value | Expected Experimental Region |

|---|---|---|---|

| ¹H NMR | -SH proton | 1.5 ppm | 1.0 - 2.0 ppm |

| ¹³C NMR | Thiophene C-S | 145 ppm | 140 - 150 ppm |

| IR Frequency | S-H stretch | 2560 cm⁻¹ | 2550 - 2600 cm⁻¹ |

| IR Frequency | C-S stretch | 710 cm⁻¹ | 600 - 800 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org MD applies classical mechanics to model the movements of atoms in a molecule or a system of molecules.

For this compound, a key application of MD is conformational analysis. The ethanethiol side chain can rotate around the single bonds, leading to different spatial arrangements (conformers). MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. osti.gov

MD is also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent like water or an organic solvent, one can observe how it interacts with its environment through hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govresearchgate.net This provides insight into properties like solubility and how the molecule might interact with a biological target.

| Conformation | Dihedral Angle | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Anti-periplanar | ~180° | 1.2 | A staggered, higher-energy conformation. |

| Gauche | ~±60° | 0.0 | The most stable, lowest-energy staggered conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiophenic Thiol Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Instead of focusing on a single molecule, QSAR studies analyze a dataset of related compounds, such as thiophenic thiol analogues. nih.govasianpubs.orgresearchgate.net

The process involves several steps:

Data Collection: A set of thiophenic thiol analogues with experimentally measured biological activity (e.g., enzyme inhibition, antimicrobial activity) is compiled. mdpi.comnih.gov

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure, such as its size (e.g., molecular weight), shape, electronic properties (e.g., dipole moment, HOMO/LUMO energies), and hydrophobicity (e.g., LogP). nih.govnih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a selection of descriptors with the observed biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not a result of chance correlation.

A successful QSAR model for thiophenic thiol analogues could be used to predict the activity of new, untested compounds, guiding the design of more potent molecules. nih.gov It also provides insight into which molecular properties are most important for the desired biological effect. brieflands.com

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Electronic | Energy of LUMO (ELUMO) | Relates to the molecule's ability to accept electrons. nih.gov |

| Electronic | Dipole Moment | Reflects the polarity and charge distribution in the molecule. nih.gov |

| Hydrophobic | LogP | Measures the partitioning of the molecule between octanol (B41247) and water, indicating its lipophilicity. nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Calculates the surface area of polar atoms, related to membrane permeability. nih.gov |

| Steric/Shape | Molecular Volume | Describes the size of the molecule, which can be critical for fitting into a binding site. |

Mechanistic Investigations of Chemical Transformations Involving 1 5 Methylthiophen 2 Yl Ethane 1 Thiol

Elucidation of Detailed Reaction Pathways for Thiol Functionalization

The functionalization of the thiol group in 1-(5-methylthiophen-2-yl)ethane-1-thiol can proceed through several key reaction pathways, including nucleophilic substitution, addition to unsaturated systems, and oxidation. Understanding these pathways is crucial for the strategic design of synthetic routes to more complex molecules.

One of the most prominent reactions of thiols is their participation in thiol-ene and thiol-yne "click" reactions . These reactions, often initiated by radicals or light, involve the addition of the S-H bond across a double or triple bond, respectively. For this compound, a plausible thiol-ene reaction with an alkene, such as N-phenylmaleimide, would likely proceed via a radical mechanism. This process can be initiated by a radical initiator or through photolysis, leading to the formation of a thiyl radical. This radical then adds to the alkene to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product.

Nucleophilic substitution reactions represent another major pathway for the functionalization of this thiophenic thiol. The thiolate anion, readily formed by deprotonation of the thiol with a suitable base, is a potent nucleophile. It can participate in SN2 reactions with a variety of electrophiles, such as alkyl halides, to form thioethers. The reaction of this compound with benzyl (B1604629) bromide in the presence of a base like triethylamine would yield the corresponding benzyl thioether.

Oxidation of the thiol group offers a pathway to various sulfur oxidation states. Mild oxidation, for instance with iodine or hydrogen peroxide, can lead to the formation of a disulfide. This reaction proceeds through a thiolate intermediate which attacks another thiol molecule. More vigorous oxidation can yield sulfenic, sulfinic, and ultimately sulfonic acids, although controlling the extent of oxidation can be challenging.

Kinetic Studies of Derivatization Reactions and Reaction Rate Determination

The rates of derivatization reactions of this compound are influenced by several factors, including the nature of the reactants, the solvent, temperature, and the presence of catalysts. Kinetic studies provide quantitative data on these influences and are essential for optimizing reaction conditions.

A hypothetical kinetic study of the S-alkylation of this compound with iodoacetamide could be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By measuring the concentration of the reactants and products at different time intervals, the rate of the reaction can be determined.

The reaction is expected to follow second-order kinetics, being first order with respect to both the thiolate and iodoacetamide. The rate law can be expressed as:

Rate = k[1-(5-methylthiophen-2-yl)ethane-1-thiolate][Iodoacetamide]

A series of experiments could be conducted at a constant temperature, varying the initial concentrations of the reactants to determine the rate constant, k. The effect of temperature on the reaction rate can also be investigated to determine the activation energy (Ea) using the Arrhenius equation.

| Experiment | [Thiol] (M) | [Iodoacetamide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10-4 |

| 2 | 0.2 | 0.1 | 3.0 x 10-4 |

| 3 | 0.1 | 0.2 | 3.0 x 10-4 |

This is a hypothetical data table for illustrative purposes.

Investigation of Catalytic Cycles and the Role of Reagents in Thiophenic Thiol Transformations

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of transformations involving thiophenic thiols. Visible-light photoredox catalysis has emerged as a powerful tool for initiating reactions under mild conditions. mdpi.com

A plausible photoredox catalytic cycle for the hydrothiolation of an alkene with this compound using a ruthenium-based photocatalyst is illustrative. The cycle can be broken down into the following key steps:

Excitation: The photocatalyst, for example, [Ru(bpy)3]2+, absorbs visible light and is excited to a higher energy state, [Ru(bpy)3]2+*.

Electron Transfer: The excited photocatalyst can be reductively quenched by the thiol, which donates an electron to form a thiol radical cation and the reduced photocatalyst, [Ru(bpy)3]+.

Deprotonation: The thiol radical cation is highly acidic and is readily deprotonated by a mild base in the reaction mixture to generate a thiyl radical.

Radical Addition: The thiyl radical adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical.

Hydrogen Atom Transfer: This carbon-centered radical then abstracts a hydrogen atom from another molecule of the thiol, affording the thioether product and regenerating the thiyl radical, thus propagating the chain.

Catalyst Regeneration: The reduced photocatalyst, [Ru(bpy)3]+, is oxidized back to its ground state by an electron acceptor, such as atmospheric oxygen, to complete the catalytic cycle.

The choice of photocatalyst, solvent, and light source are critical parameters that can be tuned to optimize the efficiency of the catalytic cycle. Reagents such as sacrificial electron donors or acceptors may also be employed to facilitate catalyst turnover.

Analysis of Stereochemical Control and Implications in Synthetic Routes to Chiral Analogues

The presence of a stereocenter at the carbon atom bearing the thiol group in this compound introduces the element of stereochemistry into its reactions. The control of this stereocenter is of paramount importance in the synthesis of chiral analogues, which may have applications in areas such as asymmetric catalysis and medicinal chemistry.

The synthesis of enantiomerically pure or enriched this compound can be approached through several strategies. One method involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. Alternatively, enzymatic resolution of a racemic mixture of the thiol or a precursor could provide access to the individual enantiomers.

Once a single enantiomer of the thiol is obtained, its reactions can proceed with either retention or inversion of configuration at the stereocenter, depending on the reaction mechanism. For instance, in an SN2 reaction where the thiolate acts as a nucleophile, the stereochemistry of the electrophile is inverted. If the thiol itself is the electrophile (after conversion to a suitable leaving group), a nucleophilic attack would lead to inversion at the chiral center of the thiophenic compound.

The stereochemistry of the thiol can also influence the diastereoselectivity of reactions where new stereocenters are formed. For example, in a thiol-ene reaction with a prochiral alkene, the chiral environment provided by the thiol can favor the formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the steric and electronic properties of the reactants and the reaction conditions.

The ability to control the stereochemistry of this compound and its derivatives opens up avenues for the synthesis of a wide range of structurally diverse and stereochemically defined chiral sulfur compounds.

Biological Activity and Mechanistic Pharmacology of Thiophenic Thiols in Vitro Focus

In Vitro Evaluation of Biological Activity in Diverse Cellular and Biochemical Systems

Thiophene (B33073) derivatives have been the subject of numerous in vitro evaluations to determine their effects on various biological systems. These studies are crucial for identifying potential therapeutic applications and understanding the fundamental interactions of these compounds at a cellular and molecular level.

Recent in vitro research has highlighted the ability of specific thiophene derivatives to modulate key cellular signaling pathways implicated in diseases like cancer. For instance, a novel thiophene derivative, designated Compound 1312, has been shown to effectively suppress both the β-tubulin cytoskeletal network and the Wnt/β-catenin signaling pathway in gastrointestinal cancer cell lines SGC7901 and HT-29. nih.gov The Wnt/β-catenin pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. The ability of Compound 1312 to inhibit this pathway, alongside its disruption of microtubule dynamics by affecting β-tubulin, points to a multi-faceted approach to cancer cell inhibition. nih.gov Similarly, thieno[3,2-d]pyrimidine-based compounds have demonstrated anticancer efficacy against prostate cancer cells by acting on the Wnt/β-catenin signaling pathway in vitro. nih.gov

The redox state of cellular thiols is also integral to the regulation of signal transduction. nih.gov Low, physiologically relevant concentrations of reactive oxygen species (ROS) can regulate key molecular mechanisms, and the thiol groups of proteins, with their specific oxidation potentials, act as redox sensors. nih.gov Endogenous thiols like glutathione (B108866) and thioredoxin are central to this redox signaling, which influences protein phosphorylation and the DNA-binding activity of transcription factors. nih.gov

Thiophenic thiol derivatives have been investigated for their ability to inhibit specific enzymes and bind to cellular receptors, revealing their potential as targeted therapeutic agents.

Enzymatic Inhibition: A variety of thiophene derivatives have demonstrated potent inhibitory effects on several enzymes in vitro. Studies have shown that certain thiophene-2-sulfonamide (B153586) derivatives can act as potent inhibitors of lactoperoxidase, a crucial enzyme in the immune system. nih.gov One particular derivative, 5-(2-thienylthio)thiophene-2-sulfonamide, exhibited a competitive inhibition mechanism with a very low inhibitor constant (Ki) of 2 ± 0.6 nM and an IC50 value of 3.4 nM. nih.gov Other research has identified thiophene derivatives that inhibit urease, monoamine oxidase (MAO-A and MAO-B), acetylcholinesterase, and topoisomerase IIα. nih.gov The planarity of the thiophene ring may contribute to the effective binding of these ligands to their respective enzyme targets. nih.gov Furthermore, thiol-dependent enzymes such as creatine (B1669601) kinase (CK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) have been shown to be inactivated by hypothiocyanous acid (HOSCN) through the modification of their active-site thiol residues. nih.gov

Interactive Data Table: In Vitro Enzymatic Inhibition by Thiophene Derivatives

| Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| Thiophene-2-sulfonamides | Lactoperoxidase | Competitive inhibition; IC50 = 3.4 nM, Ki = 2 ± 0.6 nM for 5-(2-thienylthio)thiophene-2-sulfonamide. nih.gov |

| General Thiophene Derivatives | Urease | IC50 values in the range of 0.11 ± 0.017 to 0.64 ± 0.099 μM. nih.gov |

| 2,1-Benzothiazine Derivatives | Monoamine Oxidase (MAO-A & B) | Potent inhibition with IC50 values around 1.03-1.04 μM. nih.gov |

| Thiophene Chalcones/Coumarins | Acetylcholinesterase | IC50 value of 0.42 ± 0.019 μM for the most active compound. nih.gov |

| Thiophene-Triazole-Pyridine Hybrids | Topoisomerase IIα | Demonstrated activity in MTT assays against various cancer cell lines. nih.gov |

| Thienopyridines (e.g., Clopidogrel) | P2Y12 ADP Receptor | Irreversible inhibition of the receptor, leading to antiplatelet activity. wikipedia.org |

Receptor Binding: In the context of receptor binding, thiophene bioisosteres have been synthesized and evaluated for their affinity to specific neurotransmitter receptors. For example, derivatives designed as bioisosteres of potent GluN2B selective NMDA receptor antagonists showed high affinity for this receptor subtype, which is implicated in neurodegenerative disorders. rsc.org One such derivative, an annulenothiophene without a benzylic OH moiety, displayed a high GluN2B affinity with a Ki value of 26 nM. rsc.org This indicates that the replacement of benzene (B151609) rings with a thiophene ring is well-tolerated by the NMDA receptor. rsc.org Additionally, novel thiophene-based PET ligands have been developed to target the cannabinoid receptor type 2 (CB2), which is upregulated during neuroinflammation. nih.gov These ligands showed high binding affinity in the low nanomolar range for CB2 receptors. nih.gov

Research into Antimicrobial Properties of Thiophenic Thiol Derivatives (In Vitro)

The thiophene scaffold is a key feature in many compounds exhibiting significant antimicrobial and antifungal activity. nih.gov In vitro studies have consistently demonstrated the potential of thiophenic thiol derivatives against a range of pathogenic microorganisms.

Newly synthesized 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols have shown both antimicrobial and antifungal properties. pharmj.org.ua Specifically, certain derivatives were highly active against Staphylococcus aureus, while others displayed antifungal activity comparable to the standard drug fluconazole. pharmj.org.ua Another study highlighted a nitrothiophene derivative, 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286), which demonstrated selective and significant bactericidal activity against multidrug-resistant S. aureus and its biofilms. mdpi.com

Thiophene-2-carboxamide derivatives have also been evaluated for their in vitro antibacterial activity against both Gram-positive (S. aureus and B. subtilis) and Gram-negative (E. coli and P. aeruginosa) bacteria, as well as antifungal activity against C. albicans. rsc.org

Interactive Data Table: In Vitro Antimicrobial Activity of Thiophene Derivatives

| Derivative/Compound | Target Microorganism(s) | Key Findings |

|---|---|---|

| 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols | Staphylococcus aureus, Fungi | High activity against S. aureus; antifungal activity comparable to fluconazole. pharmj.org.ua |

| KTU-286 (a nitrothiophene) | Multidrug-resistant S. aureus | Selective and significant bactericidal activity, including against biofilms. mdpi.com |

| Thiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Good antimicrobial and antifungal activity. rsc.org |

| Compound 87 (biosynthesized) | S. aureus, B. subtilis, E. coli, Klebsiella pneumonia | Higher activity than penicillin against several strains. encyclopedia.pub |

| Protiofate | Yeasts, Filamentous fungi | Good inhibitory activity against yeasts and filamentous fungi at specific pH values. nih.gov |

Exploration of Anticancer Research Avenues for Thiophenic Thiol Derivatives (In Vitro)

The exploration of thiophenic thiol derivatives as potential anticancer agents has yielded promising in vitro results across a wide array of cancer cell lines. semanticscholar.org These compounds have been shown to inhibit cancer cell growth through various mechanisms.

A series of thiophene derivatives were evaluated for their cytotoxicity against HepG2 (hepatocellular carcinoma) and SMMC-7721 cell lines, with one compound, TP 5, identified as a potent anticancer agent. nih.gov This compound, when encapsulated in nanoparticles, exhibited dose- and time-dependent cytotoxicity. nih.gov Another study synthesized novel thiophenyl thiazolyl-pyridine hybrids and tested their in vitro anticancer activity against the A549 lung cancer cell line. mdpi.com Several of these compounds displayed excellent anticancer activities, with some showing lower IC50 values than the reference drug doxorubicin. mdpi.com

Furthermore, a novel thiophene carboxylate, designated F8, was found to induce cell death at low micromolar concentrations in various cancer cell lines, including lymphoma and leukemia. nih.govplos.org This compound was shown to induce apoptosis through an intrinsic pathway. nih.govplos.org Similarly, thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) showed significant anticancer activity against the Hep3B cancer cell line, with IC50 values as low as 5.46 µM. mdpi.com

Interactive Data Table: In Vitro Anticancer Activity of Thiophene Derivatives

| Derivative/Compound | Cancer Cell Line(s) | Key Findings (IC50 values, etc.) |

|---|---|---|

| TP 5 | HepG2, SMMC-7721 | Dose- and time-dependent cytotoxicity. nih.gov |

| Thiophenyl Thiazolyl-Pyridine Hybrids | A549 (Lung) | IC50 values ranging from 0.302 to 0.788 µM for active compounds. mdpi.com |

| Compound F8 (Thiophene Carboxylate) | Lymphoma, Leukemia | Induces cell death in the low micromolar range (0.805 μM to 3.05 μM). plos.org |

| Thiophene Carboxamides (CA-4 biomimetics) | Hep3B | IC50 values of 5.46 µM and 12.58 µM for the most active compounds. mdpi.com |

| Compound 8e (Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate) | Various (NCI-60 panel) | Growth inhibition values (GI50) ranging from 0.411 to 2.8 μM. techscience.com |

| Compound 1312 | SGC-7901, HT-29, EC9706 | IC50 of 340 nM against the SGC-7901 cell line. nih.gov |

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Targets

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of thiophenic thiol derivatives. researchgate.net Research in this area has provided valuable insights into how the chemical structure of these compounds influences their biological activity.

In the context of anticancer activity, SAR studies on thieno[2,3-b]thiophene (B1266192) derivatives as EGFR inhibitors revealed that specific substitutions significantly impact their potency. acs.org The presence of certain chemical groups can enhance the inhibitory effect on both wild-type and mutant forms of the receptor. acs.org For antimicrobial agents, the positioning of various functionalities on the thiophene ring is a key aspect of drug design. nih.gov For instance, in a series of 5-arylamino-4,7-dioxobenzo[b]thiophene derivatives, a 6-chloro moiety was found to contribute significantly to their antifungal activity. researchgate.net

The sulfur atom within the thiophene ring is considered a critical feature, as it can enhance drug-receptor interactions through hydrogen bonding. nih.gov Moreover, the thiophene ring is often used as a bioisosteric replacement for phenyl rings, which can improve physicochemical properties, metabolic stability, and binding affinity. nih.gov

Unraveling Mechanistic Insights into Observed Biological Phenomena at the Cellular and Molecular Level

Understanding the molecular mechanisms by which thiophenic thiols exert their biological effects is a key area of ongoing research. In vitro studies have begun to unravel these complex processes at the cellular and molecular levels.

For anticancer activity, several mechanisms have been identified. The thiophene derivative TP 5 was found to elevate levels of reactive oxygen species (ROS) and reverse mitochondrial membrane potentials in cancer cells, suggesting an induction of apoptosis through mitochondrial-mediated pathways. nih.gov Another thiophene derivative, F8, was also shown to induce apoptosis by causing phosphatidylserine (B164497) externalization, ROS generation, and mitochondrial depolarization. nih.govresearchgate.net The derivative Compound 1312 was found to trigger cell cycle arrest at the G2/M phase in gastrointestinal cancer cells and to elicit apoptotic cell death. nih.gov

The interaction of thiols with cellular components is fundamental to their mechanism of action. researchgate.net Thiol-disulfide exchange is a key chemical reaction that can alter protein structure and function. nih.gov The thiol groups on proteins can act as redox-sensitive switches, and their modification can trigger a variety of signaling events. researchgate.net The reactivity of thiols makes them prone to interact with numerous functional groups through either radical or catalyzed processes, which can lead to the covalent modification of proteins and alter intracellular redox signaling. researchgate.net This can, in turn, modulate critical cellular events such as DNA synthesis, enzyme activation, and gene expression. researchgate.net

Applications of 1 5 Methylthiophen 2 Yl Ethane 1 Thiol in Chemical and Materials Science

Utility as a Versatile Building Block in Complex Organic Synthesis

The structural features of 1-(5-Methylthiophen-2-yl)ethane-1-thiol make it a valuable synthon in the construction of more complex molecular frameworks. The thiophene (B33073) moiety, an aromatic heterocycle, is a common scaffold in pharmacologically active compounds and organic electronic materials. americanelements.commdpi.com The presence of both a reactive thiol group and an activated thiophene ring allows for a variety of chemical transformations.

Thiophene derivatives are widely utilized as key starting materials in the synthesis of a myriad of materials with diverse applications, including organic field-effect transistors and fluorescent polymers. mdpi.com The thiol group is particularly useful for its ability to undergo nucleophilic substitution and addition reactions. For instance, thiols can readily react with alkyl halides, epoxides, and Michael acceptors, enabling the straightforward introduction of the 5-methylthiophen-2-yl)ethyl moiety into a larger molecule. This reactivity is foundational in building blocks for synthesizing fused pyrimidine (B1678525) and thiazine (B8601807) systems. nih.gov

Furthermore, the thiophene ring itself can be functionalized through electrophilic substitution reactions, although the presence of the activating methyl group and the ethylthiol group will direct incoming electrophiles to specific positions on the ring. This regioselectivity is a powerful tool in designing specific isomers of complex molecules. mdpi.com The combination of these reactive sites makes this compound a strategic component for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

|---|---|---|---|

| S-Alkylation | Alkyl Halide, Base | Thioether | Pharmaceutical Intermediate |

| Thiol-Ene "Click" Reaction | Alkene, Photoinitiator | Functionalized Thioether | Polymer Synthesis |

| Oxidation | Oxidizing Agent (e.g., H₂O₂) | Disulfide or Sulfonic Acid | Intermediate for further synthesis |

Precursor Role in Polymer Chemistry and the Development of Advanced Functional Materials

The field of polymer chemistry has seen a surge in the use of sulfur-containing monomers to create materials with unique optical and electronic properties. Polythiophenes, for example, are a well-studied class of conducting polymers. wikipedia.orggoogle.com The subject compound, this compound, can serve as a monomer or a functionalizing agent in the synthesis of such advanced materials.

The thiol group is particularly amenable to "click" chemistry reactions, such as the thiol-ene reaction. researchgate.net This highly efficient and specific reaction allows for the grafting of the thiophene unit onto polymer backbones or surfaces, thereby imparting the electronic and optical properties of the thiophene moiety to the bulk material. acs.orgmagtech.com.cn This methodology is crucial for developing functionalized surfaces and polymer networks. acs.org

Moreover, the thiophene ring can be polymerized through oxidative or electrochemical methods to form poly(thiophene) derivatives. google.com The methyl and ethylthiol substituents on the thiophene ring of this compound would influence the solubility and processing characteristics of the resulting polymer, which are critical parameters for its application in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to introduce functional groups onto the side chains of polythiophenes is a key strategy for fine-tuning their properties. cmu.edu

Table 2: Illustrative Properties of Thiophene-Based Polymers

| Polymer Type | Synthesis Method | Key Property | Potential Application |

|---|---|---|---|

| Poly(3-alkylthiophene) | Oxidative Polymerization | Electrical Conductivity | Organic Transistors |

| Thiol-Ene Functionalized Polymer | Photoinitiated "Click" Reaction | Surface Modification | Bioconjugation |

Application as a Ligand in Coordination Chemistry and the Formation of Metal Complexes

The thiol group and the sulfur atom within the thiophene ring of this compound provide potential coordination sites for metal ions. The soft nature of the sulfur donor atoms makes this compound an excellent candidate for binding to soft metal ions. The resulting metal-thiolate complexes can exhibit interesting structural, electronic, and magnetic properties. researchgate.net

Thiophene-dithiolene complexes, for instance, have been extensively studied for their conductivity and magnetic behavior. ulisboa.pt While the subject compound is a monothiol, it can still form stable complexes with a variety of transition metals. The coordination geometry and the properties of the resulting complex will depend on the metal ion, the other ligands present, and the reaction conditions. researchtrend.netscirp.org

The formation of metal-organic frameworks (MOFs) is another area where thiol-based ligands are gaining prominence. researchgate.net The directionality and strength of the metal-sulfur bond can be exploited to construct porous materials with applications in catalysis, gas storage, and sensing. The thiophene unit can also contribute to the electronic properties of the MOF.

Table 3: Examples of Metal Complexes with Thiolate and Thiophene Ligands

| Metal Ion | Ligand Type | Complex Geometry | Notable Property |

|---|---|---|---|

| Au(III), Ni(II) | Thiophene-dithiolate | Square Planar | Electrical Conductivity |

| Co(II) | Thiophene-dithiolate | Tetrahedral | Magnetic Properties |

| Cu(II) | Thiophene-anilate | Square Planar | Intermolecular Interactions |

Emerging Applications in Chemo-sensing Platforms and Advanced Analytical Chemistry

Thiophene derivatives are known for their exceptional photophysical properties, which make them attractive components for fluorescent and colorimetric chemosensors. bohrium.commanipal.edunih.gov The incorporation of a thiophene moiety into a sensor molecule can lead to significant changes in its absorption or emission spectrum upon binding to a target analyte, such as a metal ion or an anion. mdpi.commdpi.com

The thiol group of this compound can act as a binding site for specific analytes. For example, thiols are known to have a high affinity for heavy metal ions like mercury, lead, and cadmium. Upon complexation, the electronic properties of the thiophene fluorophore can be modulated, leading to a detectable signal. This interaction forms the basis for designing selective and sensitive chemosensors for environmental and biological monitoring.

Furthermore, the compound can be immobilized on surfaces, such as nanoparticles or electrodes, to create solid-state sensing platforms. The combination of the recognition properties of the thiol group and the signal transduction capabilities of the thiophene ring offers a powerful approach to the development of advanced analytical devices.

Table 4: Principles of Thiophene-Based Chemosensors

| Detection Mechanism | Analyte Type | Signal Change |

|---|---|---|

| Internal Charge Transfer (ICT) | Metal Cations, Anions | Change in Fluorescence/Color |

| Photoinduced Electron Transfer (PET) | Protons, Metal Cations | Fluorescence Quenching or Enhancement |

| Hydrogen Bonding | Anions | Shift in Absorption/Emission Spectra |

Environmental Fate and Degradation Pathways of Thiophenic Thiols

Photodegradation Mechanisms of Thiophenic Thiol Compounds under Environmental Conditions

Photodegradation, the breakdown of compounds by light, is a potentially significant removal mechanism for thiophenic thiols in sunlit environments. The thiophene (B33073) ring itself is known to be susceptible to photolytic reactions. While specific studies on 1-(5-Methylthiophen-2-yl)ethane-1-thiol are limited, the general principles of photochemical transformation of thiols and thiophenic compounds in aquatic systems provide insight into its likely behavior.

Thiophenic compounds can undergo direct photolysis by absorbing ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent bond cleavage. However, indirect photodegradation is often a more dominant pathway in natural waters. This process is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM) triplet states.

The thiol group is particularly susceptible to oxidation. In aquatic environments, the photochemical transformation of thiols can be rapid. The rates of these reactions are influenced by several factors, including the pH of the water, the concentration of dissolved organic matter, and the presence of metal ions. For instance, the transformation rates of some peptidic thiols have been observed to increase with rising pH.

The degradation of thiophenic compounds under UV irradiation can be enhanced by the presence of photocatalysts like titanium dioxide (TiO₂). This process involves the generation of highly reactive hydroxyl radicals on the catalyst surface, which can then attack the thiophenic ring and the thiol group, leading to their oxidation.

Table 1: Factors Influencing Photodegradation of Thiophenic Thiols

| Factor | Influence on Photodegradation |

|---|---|

| Light Intensity | Higher intensity generally leads to faster degradation rates. |

| Wavelength | UV portion of the solar spectrum is most effective. |

| pH | Can affect the speciation of the thiol group and the generation of reactive oxygen species. |

| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, promoting indirect photolysis, or as a light screen, inhibiting it. |

| Nitrate and Nitrite | Can be sources of hydroxyl radicals upon photolysis, enhancing degradation. |

| Metal Ions | Some metal ions can catalyze photochemical reactions. |

Investigation of Chemical Stability and Transformation in Aquatic and Terrestrial Ecosystems

The chemical stability of this compound in aquatic and terrestrial ecosystems is governed by abiotic transformation processes other than photodegradation. These include hydrolysis and oxidation-reduction reactions.

Thiols are generally susceptible to oxidation. In the presence of dissolved oxygen and certain metal ions, thiols can be oxidized to form disulfides. This reaction can be a significant transformation pathway in oxygenated waters and soils. The thiophene ring itself can also undergo oxidation, particularly at the sulfur atom, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The rate of these oxidation reactions can be influenced by temperature, pH, and the presence of catalysts.

Hydrolysis, the reaction with water, is not expected to be a major degradation pathway for the thiophene ring under typical environmental conditions. However, the stability of the ethanethiol (B150549) side chain could be influenced by pH.

In terrestrial ecosystems, the interaction of thiophenic thiols with soil components can affect their stability and mobility. These compounds can adsorb to soil organic matter and clay minerals, which can reduce their bioavailability for microbial degradation and their potential for leaching into groundwater. The presence of reactive mineral surfaces, such as those of iron and manganese oxides, could potentially catalyze the oxidation of the thiol group.

Identification of Degradation Products and Assessment of Environmental Transformation

The environmental transformation of this compound is expected to yield a variety of degradation products, reflecting the different degradation pathways.

Based on the known chemistry of thiols and thiophenes, the primary degradation products are likely to be the result of oxidation. The thiol group can be oxidized to form the corresponding disulfide, bis(1-(5-methylthiophen-2-yl)ethyl) disulfide. Further oxidation of the thiol can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.

Oxidation of the sulfur atom within the thiophene ring would lead to the formation of this compound S-oxide and subsequently the S,S-dioxide (sulfone).

Under more aggressive degradation conditions, such as those mediated by powerful oxidants like hydroxyl radicals, cleavage of the thiophene ring can occur. This would lead to the formation of smaller, more polar organic compounds, and ultimately, mineralization to inorganic products like sulfate, carbon dioxide, and water.

The biodegradation pathways are also expected to involve initial oxidation steps. Microbial degradation of the alkyl side chain could lead to the formation of 5-methylthiophene-2-carboxylic acid. Subsequent degradation of the thiophene ring would follow pathways similar to those observed for other thiophenic compounds, involving ring hydroxylation and cleavage.

The environmental impact of these degradation products would depend on their own toxicity, persistence, and mobility. In general, the initial oxidation products may retain some of the structural features of the parent compound, while extensive degradation leads to less complex and generally less toxic substances.

Table 3: Potential Degradation Products of this compound

| Degradation Pathway | Potential Degradation Products |

|---|---|

| Thiol Oxidation | Bis(1-(5-methylthiophen-2-yl)ethyl) disulfide, 1-(5-Methylthiophen-2-yl)ethane-1-sulfenic acid, 1-(5-Methylthiophen-2-yl)ethane-1-sulfinic acid, 1-(5-Methylthiophen-2-yl)ethane-1-sulfonic acid |

| Thiophene Ring S-Oxidation | This compound S-oxide, this compound S,S-dioxide |

| Side-Chain Oxidation (Biodegradation) | 5-Methylthiophene-2-carboxylic acid |

| Ring Cleavage (Photodegradation/Biodegradation) | Various smaller organic acids, aldehydes, and ketones; ultimately CO₂, H₂O, and SO₄²⁻ |

Concluding Remarks and Future Research Perspectives on 1 5 Methylthiophen 2 Yl Ethane 1 Thiol

Synthesis of Current Research Gaps and Persistent Challenges in Thiophenic Thiol Chemistry

Despite the progress in the synthesis and application of thiophene (B33073) derivatives, several challenges and knowledge gaps persist, particularly concerning thiophenic thiols. A primary challenge lies in the development of synthetic methodologies that are not only efficient and high-yielding but also environmentally benign. researchgate.netingentaconnect.com The reactivity of the thiol group, while a key to its utility, also presents challenges in controlling reaction pathways and avoiding the formation of undesired byproducts, such as disulfides. Mechanistic studies of thiol reactivity are often complicated by the transient nature of electrophilic intermediates like sulfenic acids (RSOH), which are typically too reactive to be observed directly. researchgate.netnih.gov

Furthermore, there is a notable scarcity of validated analytical methods for the routine monitoring and quantification of thiophenic compounds in various matrices. mdpi.com This analytical gap hinders process optimization in industrial settings and complicates research efforts aimed at understanding the reaction kinetics and mechanisms involving these compounds. The inherent complexity of thiol reactions, including their propensity to undergo oxidation and other side reactions, necessitates the development of more robust and selective analytical techniques. mdpi.com

Exploration of Emerging Methodologies and Technologies for Advancing Thiophenic Thiol Research

The future of thiophenic thiol research will be significantly shaped by the adoption and refinement of emerging technologies and methodologies. In the realm of synthesis, microwave-assisted organic synthesis (MAOS) has shown promise for the rapid and efficient preparation of thiophene oligomers and could be adapted for the synthesis of thiophenic thiols. researchgate.net The development and application of novel catalysts are also expected to play a crucial role in improving the selectivity and efficiency of synthetic routes to these compounds. ingentaconnect.com

In silico methods, including Density Functional Theory (DFT) calculations, are becoming increasingly powerful tools for elucidating reaction mechanisms and predicting the properties of novel thiophenic thiol derivatives. nih.govnih.govmdpi.com These computational approaches can provide valuable insights that guide experimental design, thereby accelerating the discovery and development process.

The field of nanotechnology offers exciting new avenues for the application of thiophenic thiols. The ability of thiols to form strong bonds with metal surfaces makes them ideal for the functionalization of nanoparticles and other nanomaterials, opening up possibilities in areas such as medical imaging and targeted drug delivery. acs.org

Identification of Potential Avenues for Advanced Functional Material Development and Industrial Applications

The unique electronic and chemical properties of thiophenic thiols make them attractive building blocks for a new generation of advanced functional materials. Their incorporation into polymers can lead to materials with enhanced conductivity, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nbinno.com Polythiols, in general, are already utilized in a range of industrial applications, and the specific properties of thiophenic polythiols could lead to novel thermosetting polymers and coatings. nih.govresearchgate.net

Thiol-decorated covalent organic frameworks (COFs) represent a frontier in materials science, with potential applications in energy storage as supercapacitors and in heterogeneous catalysis. rsc.org The ability to tune the properties of these materials by modifying the structure of the thiophenic thiol building blocks is a key advantage.

Beyond materials science, thiophenic thiols hold potential in the agrochemical and pharmaceutical industries. Thiophene derivatives are known to exhibit a wide range of biological activities, and the introduction of a thiol group can modulate these properties, potentially leading to the discovery of new active ingredients for pesticides, herbicides, and therapeutic drugs. ingentaconnect.comnih.govnbinno.comnih.govpharmaguideline.comclinicalresearchnewsonline.comsciensage.infonih.gov Furthermore, thiol-functionalized materials are being explored for environmental remediation, such as the removal of heavy metal ions from water. acs.org

Prognosis for Interdisciplinary Research Opportunities and Collaborative Initiatives

The continued advancement of research on 1-(5-Methylthiophen-2-yl)ethane-1-thiol and related compounds will necessitate a highly interdisciplinary approach. The complex challenges and vast opportunities in this field call for collaboration among synthetic organic chemists, materials scientists, computational chemists, and chemical engineers. The development of novel functional materials, for instance, will require a synergistic effort to design, synthesize, characterize, and fabricate new devices. tu-dresden.deresearchgate.net

Exploring the full therapeutic potential of thiophenic thiols will depend on close collaboration between medicinal chemists, pharmacologists, and biologists to identify and validate new drug targets and to understand the structure-activity relationships of these compounds. nih.govnih.gov Similarly, the development of environmentally sustainable synthetic processes will benefit from partnerships between academic researchers and industrial chemists focused on green chemistry principles. researchgate.netingentaconnect.com

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Methylthiophen-2-yl)ethane-1-thiol, and how can reaction conditions be optimized for high yield?

The synthesis typically involves condensation reactions or nucleophilic substitution. For example, 1-(5-Methylthiophen-2-yl)ethanone can be reacted with hydrazinecarbothioamide derivatives in ethanol under reflux with catalytic acetic acid, yielding ~61% after recrystallization . Key optimization factors include:

- Solvent choice : Ethanol or acetonitrile for polarity control.

- Temperature : Reflux conditions (e.g., 8 hours at 80°C) to drive reaction completion.

- Catalysts : Acidic conditions (e.g., glacial acetic acid) to facilitate imine bond formation.

Alternative routes may involve radical mechanisms for thiol group introduction, as seen in structurally similar compounds .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers look for?

- FTIR :

- N–H stretches : 3321–3239 cm⁻¹ (amines).

- C=N (imine) : ~1549 cm⁻¹.

- Thiophene C–S : ~1142–1057 cm⁻¹ .

- NMR :

- ¹H-NMR : δ 2.17–2.29 ppm (methyl groups on thiophene), δ 6.95–7.27 ppm (thiophene protons) .

- ¹³C-NMR : Peaks at 127–156 ppm for aromatic carbons and 179 ppm for thiocarbonyl groups .

- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N, S content) .

Q. How do researchers design weight loss experiments to evaluate the corrosion inhibition efficiency of this compound in acidic environments?

- Experimental Setup :

- Procedure :

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations elucidate the role of sulfur and nitrogen atoms in the adsorption of this compound on mild steel surfaces?

DFT studies reveal:

- Active Sites : Sulfur (thiol group) and nitrogen (amine/imine) atoms donate electrons to iron d-orbitals, forming covalent bonds .